molecular formula C19H13Cl2N5OS B2820081 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone CAS No. 896678-51-6

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B2820081
CAS No.: 896678-51-6
M. Wt: 430.31
InChI Key: ADGSFXNJUZZCHG-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, a bicyclic system fused with a triazole and pyrimidine ring. Key structural features include:

  • Position 3 substitution: A 4-chlorobenzyl group, which enhances lipophilicity and influences receptor binding .
  • Position 7 substitution: A thioether (-S-) linkage to a 1-(4-chlorophenyl)ethanone moiety, contributing to electronic and steric effects .
  • Chlorophenyl groups: Both the benzyl and ethanone substituents contain para-chlorophenyl rings, likely improving metabolic stability and target affinity .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5OS/c20-14-5-1-12(2-6-14)9-26-18-17(24-25-26)19(23-11-22-18)28-10-16(27)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGSFXNJUZZCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Piperidinylmethyl (9b) and morpholinomethyl (9e) groups in introduce basic nitrogen atoms, which may improve solubility but reduce blood-brain barrier penetration .

Position 7 Substituents: The thio-ethanone group in the target compound contrasts with the piperazinyl-ethanone in , which has higher polarity due to the piperazine ring . Hydrazinyl-propylthio in A8 () introduces a flexible chain, possibly enhancing conformational adaptability for target engagement .

Biological Implications: Compounds with thioether linkages (e.g., target compound, 7d in ) show improved stability over amino or oxygen-linked analogs due to reduced oxidative susceptibility . Chlorophenyl groups (target compound, A8) are associated with enhanced cytotoxicity in cancer cell lines compared to non-halogenated analogs .

Key Observations:

  • 7-Chloro Intermediate: A common precursor for synthesizing triazolo[4,5-d]pyrimidines, enabling modular substitution at position 7 via nucleophilic aromatic substitution (e.g., with thiophenols or amines) .
  • Yield Variability : Bulky substituents (e.g., 4-chlorobenzyl) may reduce yields due to steric hindrance, as seen in (9b: 18.5% vs. 9e: 89.9%) .

Theoretical and Experimental Findings

Key Observations:

  • Electron-Withdrawing Groups : Chlorine atoms in the target compound and A8 increase electrophilicity, favoring interactions with catalytic lysine residues in HDACs .
  • Cytokinin Activity : TP-5 () highlights the versatility of triazolo[4,5-d]pyrimidines in plant biology, though the target compound’s role here remains unexplored .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity 2-((3-(4-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazole-pyrimidine cores and thioether bond formation. A heterogenous catalytic system (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C can improve yield and purity by minimizing side products. Post-synthesis purification via recrystallization in aqueous acetic acid is recommended . Parallel monitoring with TLC ensures reaction completion.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H/¹³C NMR spectroscopy to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and thiocarbonyl linkages (δ 3.5–4.5 ppm). X-ray crystallography is critical for resolving spatial arrangements of the triazolopyrimidine core and chlorobenzyl substituents . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₉H₁₄Cl₂N₆OS: theoretical 456.03 Da).

Q. What standard assays are used to evaluate its antimicrobial or anticancer activity?

  • Methodological Answer : For antimicrobial screening, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For anticancer potential, employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis/necrosis markers .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) impact the yield of the thiocarbonyl linkage during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether bond formation. Catalysts like triethylamine (10 mol%) improve reaction kinetics. A study comparing PEG-400 vs. DMF showed PEG-400 increased yield by 15% due to better solubility of aromatic intermediates . Optimization via Design of Experiments (DoE) is advised to balance temperature (70–90°C) and solvent polarity.

Q. What structural features contribute to its biological activity, and how can SAR studies be designed?

  • Methodological Answer : The triazolopyrimidine core and chlorophenyl groups are critical for DNA intercalation or enzyme inhibition (e.g., topoisomerase II). For SAR:

  • Synthesize analogues with fluorobenzyl (replacing chlorobenzyl) to assess halogen effects.
  • Modify the thioether group to sulfoxide/sulfone and compare activity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from purity variations (>95% required) or assay conditions.

  • Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Validate via orthogonal assays (e.g., ROS generation assays for mechanistic confirmation ).
  • Analyze impurities via HPLC-MS; even 2% contaminants (e.g., unreacted chlorophenyl intermediates) can skew results .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility.
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Use in vitro microsomal assays (human liver microsomes) to quantify metabolic half-life and identify degradation pathways.

Data Analysis & Experimental Design

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Step 1 : Synthesize 10–15 analogues with systematic substitutions (e.g., halogens, alkyl chains).
  • Step 2 : Test all analogues in uniform biological assays (e.g., IC₅₀ in MCF-7 cells).
  • Step 3 : Apply QSAR modeling (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, Hammett constants) with activity .
  • Step 4 : Validate top candidates in in vivo models (e.g., xenograft mice) with pharmacokinetic profiling.

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions.
  • HPLC-DAD/ELSD : Monitor degradation peaks; use a C18 column (5 µm, 250 mm) with acetonitrile/water gradient.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed thioether or oxidized triazole rings) .

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